molecular formula C11H12O B1293843 7-Methyl-1-tetralone CAS No. 22009-37-6

7-Methyl-1-tetralone

Cat. No.: B1293843
CAS No.: 22009-37-6
M. Wt: 160.21 g/mol
InChI Key: GGMYZZBVIWUXEC-UHFFFAOYSA-N
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Description

7-Methyl-1-tetralone is an organic compound with the molecular formula C11H12O. It is a derivative of tetralone, characterized by a methyl group attached to the seventh carbon of the tetralone structure. This compound is a yellow-orange solid and is used as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of the opioid analgesic drug (-)-dezocine .

Mode of Action

It is known to play a crucial role in the synthesis of (-)-dezocine, an opioid analgesic drug . The synthesis involves a multi-step continuous-flow strategy, which presents significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency .

Biochemical Pathways

The biochemical pathways involving 7-Methyl-1-tetralone are primarily related to the synthesis of (-)-dezocine . Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests a high level of bioavailability.

Result of Action

This compound has been reported to induce apoptosis, suppress cell proliferation and migration in hepatocellular carcinoma cells . It significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis . The treatment caused a suppression on c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells .

Action Environment

The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to present significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency . This suggests that the synthesis process can be optimized under certain environmental conditions.

Biochemical Analysis

Biochemical Properties

7-Methyl-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the oxidation of this compound, leading to the formation of hydroxylated metabolites . Additionally, this compound can act as an intermediate in the synthesis of other biologically active compounds, such as sesquiterpenes, which have antimicrobial and anti-inflammatory properties .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cells, this compound has been found to suppress cell proliferation and migration by regulating the expression of proteins such as c-Met, phosphorylated AKT, and nuclear factor kappa B . This compound also induces apoptosis in these cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound inhibits the activity of matrix metallopeptidase 2 and matrix metallopeptidase 9, which are involved in the degradation of the extracellular matrix . This inhibition is crucial for its anti-cancer properties, as it prevents the invasion and migration of cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve significant anti-cancer effects without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This localization is essential for its role in regulating cellular processes and exerting its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed due to its efficiency and scalability. This method involves the use of telescoped coiled flow reactors, which allow for precise control over reaction conditions and significantly reduced reaction times. The continuous-flow synthesis of this compound has been shown to provide high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a secondary alcohol, forming 7-Methyl-1-tetralol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride as a catalyst.

Major Products:

    Oxidation: this compound can be converted to this compound carboxylic acid.

    Reduction: The reduction of this compound yields 7-Methyl-1-tetralol.

    Substitution: Various substituted tetralones can be synthesized depending on the substituents introduced.

Scientific Research Applications

7-Methyl-1-tetralone has several applications in scientific research:

Comparison with Similar Compounds

    1-Tetralone: A parent compound of 7-Methyl-1-tetralone, lacking the methyl group at the seventh position.

    7-Methoxy-1-tetralone: Similar in structure but with a methoxy group instead of a methyl group.

    4-Methyl-1-tetralone: Another derivative with the methyl group at the fourth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the seventh position influences its reactivity and interaction with biological targets, making it valuable in the synthesis of specific pharmaceuticals and research compounds .

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYZZBVIWUXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066747
Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-37-6
Record name 7-Methyl-1-tetralone
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Record name 7-Methyltetralone
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Record name 7-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
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Record name 3,4-dihydro-7-methylnaphthalen-1(2H)-one
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Record name 7-METHYLTETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 7-Methyl-1-tetralone described in the research?

A1: The research highlights a novel synthesis route for 4-Isopropyl-7-methyl-1-tetralone (also known as this compound with an isopropyl substituent at the 4 position) [, ]. This method involves the oxidation of p, αββ-tetramethylstyrene with manganese(III) acetate, leading to the formation of a γ-aryl-γ-lactone intermediate. Subsequent treatment with polyphosphoric acid results in a unique reductive cyclization, yielding the final 4-Isopropyl-7-methyl-1-tetralone compound [, ]. This specific synthetic route demonstrates an interesting application of manganese(III) acetate and highlights an unusual reductive cyclization mechanism.

Q2: What are the potential applications of this research in organic chemistry?

A2: The synthesis of 4-Isopropyl-7-methyl-1-tetralone utilizes readily available starting materials and reagents, making it a potentially valuable method for organic synthesis []. Additionally, the reductive cyclization step employed in this synthesis could inspire the development of new synthetic strategies for other cyclic compounds. Further research exploring the scope and limitations of this reaction, such as the impact of different substituents on the starting styrene derivative, would be beneficial.

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